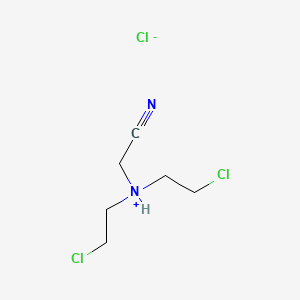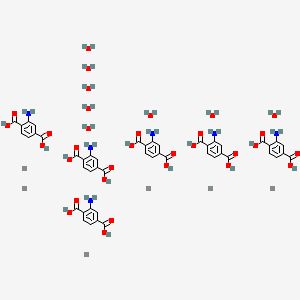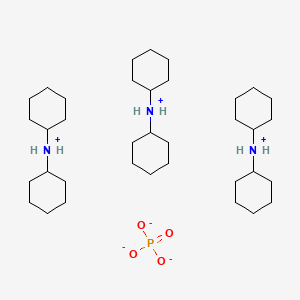
Benzoic acid, 4-nitro-, octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-nitro-, octyl ester, also known as octyl 4-nitrobenzoate, is an organic compound with the molecular formula C15H21NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an octyl group, and a nitro group is attached to the benzene ring at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-nitro-, octyl ester typically involves the esterification of 4-nitrobenzoic acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Nitrobenzoic acid+OctanolH2SO4Benzoic acid, 4-nitro-, octyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-nitro-, octyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-nitrobenzoic acid and octanol in the presence of a strong acid or base.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Nitrobenzoic acid and octanol.
Reduction: 4-Aminobenzoic acid, octyl ester.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-nitro-, octyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Mechanism of Action
The mechanism of action of benzoic acid, 4-nitro-, octyl ester is primarily related to its ability to interact with biological membranes due to its lipophilic nature. It can penetrate lipid bilayers and affect membrane fluidity and permeability. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, octyl ester: Lacks the nitro group, making it less reactive in redox reactions.
Benzoic acid, 4-amino-, octyl ester: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
Uniqueness
Benzoic acid, 4-nitro-, octyl ester is unique due to the presence of both the octyl ester and nitro functionalities. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and the ability to participate in redox reactions, making it valuable in various applications .
Properties
CAS No. |
6500-50-1 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
octyl 4-nitrobenzoate |
InChI |
InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-12-20-15(17)13-8-10-14(11-9-13)16(18)19/h8-11H,2-7,12H2,1H3 |
InChI Key |
WHZYPQVZYYTVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)

![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)


![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)





![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)

